1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Overview
Description
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde: is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains both an oxo group and an aldehyde group. It is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary targets of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde are currently unknown . This compound is a derivative of tetrahydronaphthalene, a class of compounds that have been studied for their potential biological activities . .
Mode of Action
It’s possible that it may interact with biological targets in a manner similar to other tetrahydronaphthalene derivatives
Biochemical Pathways
As with its mode of action, it’s possible that this compound may influence pathways in a manner similar to other tetrahydronaphthalene derivatives , but more research is needed to determine this.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2,3,4-tetrahydronaphthalene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation .
Industrial Production Methods: Industrial synthesis would likely follow similar routes as laboratory synthesis but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is primarily used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure but with a methyl ester group instead of an aldehyde group.
Ethyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure but with an ethyl ester group instead of an aldehyde group.
Uniqueness: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group on a partially hydrogenated naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOXYXBNKXBHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438846 | |
Record name | 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50493-08-8 | |
Record name | 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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